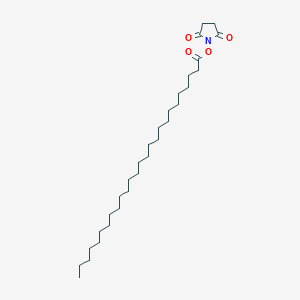

N-(Hexacosanoyloxy)succinimide

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTCVLLRTUELJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464612 | |

| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-68-7 | |

| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide

Principles and Applications in Lipid-Antigen Synthesis and Bioconjugation

Executive Summary

N-(Hexacosanoyloxy)succinimide (also known as NHS-Hexacosanoate or C26-NHS ) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (cerotic acid, C26:0). It serves as a specialized, high-purity bioconjugation reagent designed to introduce a very long-chain fatty acid (VLCFA) tail onto primary amines.

Unlike standard palmitoylation (C16) or stearoylation (C18) reagents, the C26 chain confers extreme hydrophobicity and unique structural properties essential for specific biological interactions. Its primary and most critical application lies in the synthesis of

This guide details the physicochemical profile of N-(Hexacosanoyloxy)succinimide, its mechanistic action, and field-proven protocols for its use in organic synthesis and bioconjugation, addressing the specific solubility challenges posed by the C26 lipid chain.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The extreme hydrophobicity of the C26 chain dictates the handling and solvent choice for this reagent. It is effectively insoluble in aqueous buffers, requiring organic solvent systems for successful conjugation.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-(Hexacosanoyloxy)succinimide |

| Synonyms | Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione |

| CAS Number | 22102-68-7 |

| Molecular Formula | |

| Molecular Weight | 493.76 g/mol |

| Appearance | White to pale yellow solid/powder |

| Melting Point | 100–102 °C |

| Solubility | Soluble in warm THF, Chloroform ( |

| Reactive Group | NHS Ester (Amine-reactive) |

| Storage | -20°C, Desiccated (Moisture Sensitive) |

Mechanistic Principles

The NHS-Ester Reaction

The core mechanism is a nucleophilic acyl substitution. The primary amine (

The "Hydrophobic Challenge"

While the chemistry is standard, the physics of the reaction is non-trivial.

-

Solubility Mismatch: Most amine-containing biomolecules (peptides, proteins) are hydrophilic, while C26-NHS is lipophilic.

-

Micelle Formation: In aqueous mixtures, VLCFAs tend to aggregate, burying the reactive NHS ester and preventing conjugation.

-

Solution: Reactions must be performed in anhydrous organic solvents (e.g., THF, DMF, DCM) or, for proteins, in mixed-solvent systems with a high percentage of organic co-solvent (though this risks protein denaturation).

Biological Significance of the C26 Tail

The C26 chain is not merely a hydrophobic anchor; it is a structural requirement for specific immune receptors.

-

CD1d Binding: In the context of KRN7000 (

-GalCer), the C26 fatty acid fits precisely into the A' pocket of the CD1d molecule. Shorter chains (C16-C18) alter the binding affinity and the subsequent cytokine profile (Th1 vs. Th2 bias) of iNKT cells.

Visualization: Reaction Pathways

Diagram 1: Chemical Mechanism & Application Workflow

This diagram illustrates the nucleophilic attack mechanism and the specific workflow for synthesizing Ceramide analogs.

Figure 1: Reaction mechanism of N-(Hexacosanoyloxy)succinimide with primary amines and its specific application in converting Phytosphingosine to C26-Ceramide.

Experimental Protocol: Synthesis of C26-Lipidated Peptides/Small Molecules

Context: This protocol is optimized for small molecules (e.g., sphingoid bases, drugs) or hydrophobic peptides. It avoids water to prevent hydrolysis and precipitation.

Materials

-

Reagent: N-(Hexacosanoyloxy)succinimide (stored at -20°C).[2]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Base: Triethylamine (TEA) or Pyridine (to deprotonate the amine).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation of Amine Substrate:

-

Dissolve 1.0 equivalent of the amine-containing substrate (e.g., Phytosphingosine) in anhydrous THF.

-

Note: If solubility is poor, warm the solvent to 40°C or add a small amount of DMF.

-

-

Activation:

-

Add 1.2 to 1.5 equivalents of TEA or Pyridine . This ensures the amine is non-protonated and highly nucleophilic.

-

-

Conjugation Reaction:

-

Dissolve N-(Hexacosanoyloxy)succinimide (1.1 equivalents) in a minimal volume of warm THF (the C26 tail may require warming to ~40-50°C to fully dissolve).

-

Add the NHS-ester solution dropwise to the amine substrate solution under stirring.

-

Critical Control: Maintain the reaction under an inert atmosphere (

) to prevent moisture ingress.

-

-

Incubation:

-

Stir the reaction at 40°C to 50°C for 12–18 hours.

-

Why Heat? Unlike standard NHS reactions (often done at RT or 4°C), C26 coupling benefits from heat to maintain solubility of the reactants and the waxy product.

-

-

Work-up & Purification:

-

Evaporation: Remove the organic solvent under reduced pressure (Rotavap).

-

Wash: Resuspend the residue in DCM and wash with dilute HCl (to remove base) and water (to remove NHS byproduct).

-

Purification: The product will likely be a waxy solid.[2] Recrystallize from Ethanol/Acetone or purify via Silica Gel Chromatography (eluting with

/MeOH).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reagent Precipitation | Solvent too polar (e.g., water/buffer present). | Switch to anhydrous THF, DCM, or Chloroform. Ensure glassware is dry. |

| Low Conjugation Yield | Hydrolysis of NHS ester. | Use fresh reagent. Ensure solvents are anhydrous.[3] Work under nitrogen.[3][4] |

| Incomplete Dissolution | C26 chain aggregation (Van der Waals forces). | Gently heat the reaction mixture (up to 50°C). Use sonication during dissolution. |

| Product "Gelling" | High concentration of lipidated product. | Dilute the reaction mixture before work-up. Perform warm filtration if necessary. |

References

-

Biosynth. N-(Hexacosanoyloxy)succinimide Product Data. Retrieved from .

-

Santa Cruz Biotechnology. N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[5][2][6] Retrieved from .

- Takikawa, H., et al. (1998). Synthesis of alpha-galactosylceramide (KRN7000). Tetrahedron.

-

BldPharm. N-(Hexacosanoyloxy)succinimide Physicochemical Properties. Retrieved from .

-

National Institutes of Health (NIH). Hexacosanoate contents in Japanese common foods. (Context on Hexacosanoic acid biological relevance). Retrieved from .

-

ChemicalBook. N-Succinimidyl 6-maleimidohexanoate and related NHS esters. (Comparative chemistry for long-chain NHS esters). Retrieved from .

Sources

N-(Hexacosanoyloxy)succinimide chemical properties

The following technical guide details the chemical properties, mechanistic behavior, and application protocols for N-(Hexacosanoyloxy)succinimide , a specialized reagent for introducing very long-chain fatty acids (VLCFA) into biomolecules.

Advanced Lipidation Reagents for Bioconjugation

Executive Summary

N-(Hexacosanoyloxy)succinimide (Succinimidyl Hexacosanoate) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (Cerotic acid, C26:0). It serves as a potent electrophilic lipidation reagent designed to react with primary amines (

Unlike shorter-chain lipidating agents (e.g., palmitic C16 or stearic C18 NHS esters), the C26 chain confers extreme hydrophobicity . This property is utilized to:

-

Synthesize ceramide analogues (e.g.,

-GalCer derivatives) for immunological research.[1] -

Anchor hydrophilic payloads into lipid bilayers with high retention.

-

Modify the pharmacokinetic profile of therapeutics via albumin binding (though C16-C18 is more common, C26 provides a stronger hydrophobic anchor).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Data |

| Chemical Name | N-(Hexacosanoyloxy)succinimide |

| Synonyms | Succinimidyl hexacosanoate; Hexacosanoic acid NHS ester |

| CAS Number | 22102-68-7 |

| Molecular Formula | |

| Molecular Weight | 493.76 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 100–102 °C |

| Solubility | Soluble in Chloroform ( |

| Storage | -20°C, desiccated. Protect from moisture to prevent hydrolysis. |

2.1 Solubility Challenges

The 26-carbon saturated chain dominates the physical behavior of this molecule. Unlike standard NHS esters, it cannot be dissolved directly in aqueous buffers .

-

Preferred Solvents: Chloroform or DCM are ideal for synthesis.

-

Bioconjugation Solvents: For reaction with proteins, the reagent must be dissolved in a water-miscible organic solvent (THF or hot DMSO) and added slowly to the aqueous phase, or the reaction must occur in a biphasic system/emulsion.

Mechanism of Action

The core reactivity follows the standard amine-reactive NHS ester pathway. However, the reaction kinetics are heavily influenced by the solvation state of the hydrophobic tail.

The Reaction Pathway:

-

Nucleophilic Attack: The primary amine (e.g., Lysine

-amino group) attacks the electron-deficient carbonyl carbon of the ester. -

Leaving Group Release: N-Hydroxysuccinimide (NHS) is displaced as a byproduct.[2]

-

Amide Bond Formation: A stable amide linkage connects the C26 lipid tail to the target molecule.

Figure 1: Mechanism of amine lipidation via NHS ester chemistry.

Experimental Protocols

4.1 Synthesis of N-(Hexacosanoyloxy)succinimide

Note: While commercially available, in-house synthesis ensures freshness, critical for NHS esters.

Reagents: Hexacosanoic acid (1.0 eq), N-Hydroxysuccinimide (1.1 eq), EDC

-

Dissolve hexacosanoic acid in dry DCM. Note: Mild heating (30-40°C) may be required due to the C26 chain.

-

Add EDC

HCl and stir at room temperature for 12–24 hours under nitrogen. -

Workup: Wash with water to remove urea byproducts and unreacted EDC. Dry organic layer over

. -

Purification: Recrystallize from acetone or isopropanol.

4.2 Bioconjugation Protocol (Lipidation of a Peptide)

Challenge: Preventing precipitation of the C26 reagent upon contact with aqueous buffer.

Materials:

-

Target Peptide (with free amine).

-

Solvent A: Anhydrous THF or DMSO (Hot).

-

Buffer B: 100 mM Sodium Bicarbonate, pH 8.5 (Amine-free).

Workflow:

Figure 2: Bioconjugation workflow for hydrophobic C26-NHS esters.

Critical Technical Notes:

-

Solvent Compatibility: If the protein/peptide denatures in high organic solvent concentrations, use a detergent (e.g., 0.1% Tween-20 or Triton X-100) in the aqueous buffer to solubilize the incoming lipid tail.

-

Hydrolysis Competition: The NHS ester hydrolyzes in water. The rate increases with pH. However, because C26-NHS is insoluble in water, it forms aggregates/micelles if not properly solvated, which actually slows hydrolysis but also blocks reaction with the protein. Proper co-solvent use is the rate-limiting factor.

Applications in Drug Development

5.1 Synthesis of Immunostimulants (

-GalCer Analogues)

This reagent is the standard donor for acylating the sphingosine base in the synthesis of

-

Protocol Insight: These reactions are typically performed in organic solvents (e.g., THF/Pyridine) rather than aqueous buffers, utilizing the high solubility of the protected sphingosine in organics.

5.2 Membrane Anchoring

Conjugating a C26 tail to a hydrophilic peptide or dye creates a "lipid anchor."

-

Effect: The conjugate will spontaneously insert into liposomal membranes or cell membranes with high stability due to the Van der Waals forces of the 26-carbon chain.

-

Stability: C26 anchors are significantly more stable and less prone to "lipid exchange" (hopping between membranes) than C16 or C18 anchors.

Storage and Handling

-

Moisture Sensitivity: High. The ester bond is susceptible to hydrolysis, releasing free hexacosanoic acid (insoluble precipitate).

-

Temperature: Store at -20°C.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

-

Synthesis & Properties of VLCFA NHS Esters

-

Lapidot, Y., et al. (1967). "Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids." Journal of Lipid Research, 8, 142-145. Link

-

-

Applic

-GalCer Synthesis:-

Pau, D., et al. (2012). "Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues." ACS Medicinal Chemistry Letters, 3(7), 550–554. Link

-

Note: This paper details the specific use of N-succinimidyl hexacosanoate (NSHC) to acylate amines in pyridine/water mixtures.[1][8]

-

- General NHS Ester Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS chemistry parameters).

Sources

- 1. Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 3. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usbio.net [usbio.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-(Hexacosanoyloxy)succinimide | 22102-68-7 - Coompo [coompo.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide (C26-NHS)

Advanced Lipidation Strategies for Immunotherapy and Membrane Anchoring[1]

CAS Number: 22102-68-7 Synonyms: N-Succinimidyl Hexacosanoate; Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione Molecular Formula: C30H55NO4 Molecular Weight: 493.76 g/mol [1][2][3][4]

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS) is a specialized, amine-reactive crosslinker derived from hexacosanoic acid (cerotic acid).[1] Unlike common palmitoylation (C16) reagents, this Very Long-Chain Fatty Acid (VLCFA) derivative is primarily utilized in the synthesis of high-affinity glycolipid antigens, such as

The C26 lipid tail confers exceptional hydrophobicity, enabling deep penetration into the hydrophobic grooves of antigen-presenting molecules (specifically CD1d).[1] This guide details the physicochemical properties, reaction mechanisms, and critical handling protocols required to overcome the solubility challenges inherent to C26 lipidation.[1]

Chemical Profile & Physicochemical Challenges[1][5]

The utility of C26-NHS is defined by its extreme lipophilicity.[1] While standard NHS esters (e.g., PEG-NHS) are water-soluble or dispersible, C26-NHS is a waxy solid that is practically insoluble in aqueous buffers.[1]

| Property | Specification | Technical Implication |

| Chain Length | 26 Carbons (Saturated) | Mimics natural ceramide tails found in specific sphingolipids.[1] |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Targets primary amines (-NH2) to form stable amide bonds.[1] |

| Solubility | Chloroform, DCM, THF, warm DMSO | Critical: Will precipitate immediately in aqueous buffers (pH 7.4).[1] |

| Melting Point | High (Waxy solid) | May require mild heating (30-40°C) during solubilization.[1] |

| Hydrolysis | Moisture Sensitive | NHS group hydrolyzes in water; handle in anhydrous conditions.[1] |

Mechanism of Action: Aminolysis

The core reaction is a nucleophilic acyl substitution.[1] The primary amine of the substrate (e.g., the sphingosine base of a glycolipid or a lysine residue) attacks the carbonyl carbon of the NHS ester.[1] N-hydroxysuccinimide is released as a byproduct.[1]

Key Mechanistic Insight: For C26-NHS, the rate-limiting step is often not the chemical attack, but the phase availability of the reagent.[1] If the reaction solvent is too polar, the C26 chain collapses, preventing the NHS headgroup from accessing the amine.[1]

Visualization: Reaction Pathway

Figure 1: Aminolysis mechanism. The C26-NHS ester reacts with a primary amine to form a stable amide bond, releasing NHS.[1]

Primary Application: Immunotherapy & CD1d Binding[1]

The most authoritative use of C26-NHS is in the synthesis of

-

Biological Logic: The CD1d molecule (an antigen-presenting protein) has two deep hydrophobic pockets (A' and F').[1] The C26 acyl chain of the antigen binds tightly into the A' pocket.

-

Impact of Chain Length: Shortening this chain (e.g., to C18) significantly alters the stability of the CD1d-lipid complex and the subsequent cytokine profile (Th1 vs. Th2 bias) produced by NKT cells.[1]

-

Synthesis Role: C26-NHS is used to acylate the amine of the sphingosine backbone (phytosphingosine) to complete the ceramide structure.[1]

Experimental Protocol: Synthesis of C26-Lipidated Glycolipids

Disclaimer: This protocol assumes the use of organic solvents suitable for lipid synthesis, not aqueous protein conjugation.

Materials

-

Reagent: N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[1][2][3][5][6][7]

-

Substrate: Amine-functionalized sphingoid base (e.g., 4"-O-alkylated sphingosine).[1]

-

Solvent System: Pyridine (anhydrous) or THF/DMF mixture.[1]

-

Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (optional if using Pyridine).[1]

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for C26-lipidation. Note the emphasis on temperature and solvent choice.

Step-by-Step Methodology

-

Preparation of Reagent Stock:

-

Coupling Reaction:

-

Dissolve the amine substrate (e.g., phytosphingosine derivative) in the same anhydrous solvent system.[1]

-

Add 1.1 to 1.5 equivalents of C26-NHS to the substrate solution.[1]

-

If not using pyridine, add 2.0 equivalents of Et3N to scavenge the released acid protons.[1]

-

Incubation: Stir at Room Temperature (RT) for 12–18 hours.

-

Troubleshooting: If the reaction is sluggish (monitored by TLC), raise the temperature to 40–50°C. The steric bulk and hydrophobicity of the C26 chain can slow reaction kinetics.[1]

-

-

Work-up & Purification:

-

Evaporate the solvent under reduced pressure.[1]

-

Extraction: Redissolve the residue in Chloroform (CHCl3) and wash with water to remove the NHS byproduct and salts.[1]

-

Chromatography: Purify using silica gel flash chromatography.[1]

-

Eluent: A gradient of Chloroform/Methanol (e.g., 95:5 to 90:[1]10) is typically effective for ceramides.[1]

-

Analytical Verification

Validating the conjugation of a C26 chain requires techniques compatible with high molecular weight lipids.[1]

-

MALDI-TOF Mass Spectrometry:

-

1H NMR Spectroscopy (CDCl3):

-

Diagnostic Peak: A large singlet at

1.25 ppm representing the methylene protons (-(CH2)n-) of the long alkyl chain.[1] -

Terminal Methyl: A triplet at

0.88 ppm.[1] -

Amide Proton: A doublet or broad singlet around

6.0–7.5 ppm (depending on solvent/H-bonding) confirming the formation of the amide bond.[1]

-

Safety & Handling

-

Hazard: Causes skin and serious eye irritation (H315, H319).[1] May cause respiratory irritation (H335).[1]

-

Storage: Store at -20°C or 2-8°C . Keep desiccated.

-

Hydrolysis Risk: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which will rapidly hydrolyze the NHS ester.

References

-

Chemical Synthesis of Hexacosanoic Acid and Ceramides. PubMed. Synthesis of very long-chain fatty acid derivatives for ALD/AMN research. Link

-

Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues. ACS Medicinal Chemistry Letters. Describes the use of N-succinimidyl hexacosanoate (NSHC) in synthesizing alpha-GalCer analogues. Link[1]

-

4”-O-Alkylated α-Galactosylceramide Analogues as iNKT-Cell Antigens. National Institutes of Health (NIH) / PMC.[1] Detailed protocol on coupling amines with N-succinimidyl hexacosanoate under basic conditions. Link

-

PubChem Compound Summary: N-Hydroxysuccinimide. National Library of Medicine.[1] Safety and regulatory data for the NHS leaving group and related esters. Link

-

N-(Hexacosanoyloxy)succinimide Product Data. Santa Cruz Biotechnology. Chemical properties and CAS verification. Link[1][5]

Sources

- 1. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 22102-68-7|N-(Hexacosanoyloxy)succinimide|BLD Pharm [bldpharm.com]

- 4. 2,5-Pyrrolidinedione, 1-[(1-oxohexacosyl)oxy]-;22102-68-7 [abichem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biomall.in [biomall.in]

- 7. N-(Hexacosanoyloxy)succinimide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

N-(Hexacosanoyloxy)succinimide molecular weight and formula

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide Physiochemical Properties, Synthesis, and Bioconjugation Protocols

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS) is the N-hydroxysuccinimide ester of hexacosanoic acid (cerotic acid). As a reagent, it serves a critical function in lipidomics and protein engineering: the introduction of a Very Long Chain Fatty Acid (VLCFA) moiety onto primary amines. Unlike standard palmitoylation (C16) reagents, the C26 chain imparts extreme hydrophobicity and unique crystalline properties, presenting significant solubility challenges during bioconjugation. This guide details the molecular specifications, synthesis pathways, and optimized handling protocols required to utilize this compound effectively in drug development and metabolic research.

Part 1: Molecular Identity & Core Parameters[1]

Table 1: Physiochemical Specifications

| Parameter | Specification |

| Chemical Name | N-(Hexacosanoyloxy)succinimide |

| Synonyms | N-Succinimidyl hexacosanoate; Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione |

| CAS Registry Number | 22102-68-7 |

| Molecular Formula | |

| Molecular Weight | 493.76 g/mol |

| Structural Class | Activated Fatty Acid Ester (VLCFA-NHS) |

| Physical State | White to off-white waxy solid / Crystalline powder |

| Solubility Profile | Insoluble in water.[1][2][3] Soluble in warm THF, DCM, Chloroform. Limited solubility in DMF/DMSO at room temperature (requires heating >45°C). |

| Storage Stability | Hydrolytically unstable.[4] Store at -20°C under Argon/Nitrogen with desiccant. |

Part 2: Chemical Architecture & Reactivity

The Hydrophobic-Polar Mismatch

The utility of N-(Hexacosanoyloxy)succinimide lies in its dual nature, which also dictates its handling requirements.

-

The Leaving Group (NHS): The N-hydroxysuccinimide ring creates an activated ester susceptible to nucleophilic attack by primary amines (

) on lysine residues or N-termini. -

The Payload (C26 Tail): The hexacosanoyl chain is a "Very Long Chain" lipid.[5] Unlike C16 or C18 lipids, C26 chains exhibit strong Van der Waals forces, leading to rapid aggregation and precipitation in aqueous environments.

Mechanism of Action: The carbonyl carbon of the ester is electrophilic. Upon mixing with a protein at physiological pH (7.2–8.5), the amine attacks the carbonyl, displacing the NHS group. The result is a stable amide bond linking the C26 lipid to the protein.

Competing Reaction (Hydrolysis): Water can also attack the ester, regenerating the free hexacosanoic acid and NHS. Because C26-NHS is often dissolved in organic solvents and slowly added to aqueous buffers, precipitation often competes with hydrolysis. Protocol optimization (see Part 4) focuses on maximizing aminolysis over precipitation.

Part 3: Synthesis & Purification

While often custom-synthesized, the preparation follows a modified Steglich esterification or DCC coupling.

Diagram 1: Synthesis Pathway Caption: Activation of Hexacosanoic Acid via DCC coupling to form the NHS ester.

Synthesis Protocol (Modified for Solubility):

-

Solubilization: Dissolve 1.0 eq of Hexacosanoic acid in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Crucial: Heat to 40–50°C to ensure full dissolution of the C26 acid.

-

Activation: Add 1.1 eq of N-Hydroxysuccinimide (NHS) and 1.1 eq of Dicyclohexylcarbodiimide (DCC).

-

Reaction: Stir at room temperature (or slightly elevated, 30°C) for 12–24 hours under nitrogen.

-

Purification:

Part 4: Bioconjugation Protocol (The "Solvent-Drop" Method)

Conjugating a C26 lipid to a protein is non-trivial due to the "waxy" nature of the reagent. Standard aqueous protocols will fail as the reagent will precipitate before reacting.

Reagents:

-

Target: Protein/Peptide (1–5 mg/mL) in PBS or HEPES (pH 7.5–8.2). Avoid Tris buffers (primary amines).

-

Solvent: Anhydrous DMSO or DMF (Hot).

Step-by-Step Workflow:

-

Preparation of Stock:

-

Weigh C26-NHS.

-

Dissolve in anhydrous DMSO to a concentration of 10–20 mM.

-

Note: You must heat the DMSO to ~50°C to dissolve the lipid. Sonicate if necessary. Keep warm until immediate use.

-

-

The Conjugation Reaction:

-

Place the protein solution in a glass vial with a magnetic stir bar stirring rapidly.

-

Slowly add the warm C26-NHS/DMSO solution to the protein.

-

Limit: Do not exceed 10-15% v/v organic solvent in the final mixture to prevent protein denaturation.

-

Alternative: If precipitation occurs immediately, add 0.5% Sodium Deoxycholate (detergent) to the protein buffer to solubilize the incoming lipid.

-

-

Incubation:

-

Incubate for 2–4 hours at room temperature or overnight at 4°C.

-

-

Purification (Critical):

-

Dialysis: Use a membrane with an appropriate MWCO. Dialyze against PBS containing 0.1% detergent (e.g., Tween-20) initially to remove non-covalently bound lipid aggregates, then transition to detergent-free buffer.

-

Size Exclusion Chromatography (SEC): Preferred for high purity.

-

Diagram 2: Bioconjugation Logic Flow Caption: Decision tree for handling C26-NHS solubility during conjugation.

Part 5: Analytical Validation

To verify the identity of the synthesized ester or the conjugate:

-

Mass Spectrometry (ESI-MS):

-

Parent Molecule: Look for

or -

Fragmentation: In MS/MS, look for the characteristic loss of the NHS group (neutral loss of ~115 Da) or the hexacosanoyl cation (

).

-

-

NMR Spectroscopy (

H-NMR in-

NHS Protons: Singlet at

ppm (4H, succinimide ring). -

-Methylene: Triplet at

-

Terminal Methyl: Triplet at

ppm (3H). -

Methylene Chain: Large multiplet at

ppm (approx 44H).

-

References

-

PubChem. Compound Summary: Succinimide Derivatives & Hexacosanoic Acid.[3][6] National Library of Medicine. [Link]

-

Hama, K., et al. (2013). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0).[5] Journal of Oleo Science. (Provides solubility context for the parent acid). [Link]

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Authoritative source for NHS ester chemistry and solvent protocols). [Link]

Sources

- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetic acid N-hydroxysuccinimide ester | C6H7NO4 | CID 84460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

N-(Hexacosanoyloxy)succinimide structure and synthesis

Structure, Synthesis, and Application in Bioconjugation

Part 1: Executive Summary

N-(Hexacosanoyloxy)succinimide (also known as Succinimidyl Hexacosanoate or C26-NHS ) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (cerotic acid). It represents a specialized class of "ultra-long chain" fatty acid derivatizing agents.

Unlike common palmitoylation (C16) or stearoylation (C18) reagents, the C26 chain confers extreme hydrophobicity. Its primary utility lies in albumin-binding technologies for half-life extension of peptide therapeutics and the fabrication of super-hydrophobic surface coatings. This guide details the chemical architecture, a validated synthesis protocol overcoming solubility challenges, and the mechanistic basis of its reactivity.

Part 2: Chemical Profile & Structure[1]

The molecule consists of a 26-carbon saturated fatty acid tail activated by an N-hydroxysuccinimide leaving group. The NHS ester moiety renders the carboxyl group highly reactive toward primary amines (

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl hexacosanoate | |

| Formula | ||

| Molecular Weight | 493.76 g/mol | |

| Appearance | White to off-white waxy solid | Crystalline nature depends on purification |

| Solubility | Hot | Insoluble in water/methanol |

| Reactive Group | NHS Ester | Susceptible to hydrolysis (keep desiccated) |

| Chain Length | 26 Carbons (Cerotic Acid) | Ultra-hydrophobic |

Structural Visualization

Part 3: Synthesis Protocol

The synthesis of N-(Hexacosanoyloxy)succinimide presents a specific challenge compared to shorter fatty acids: solubility . Hexacosanoic acid is sparingly soluble in standard organic solvents at room temperature. The protocol below utilizes a DCC-mediated Steglich esterification adapted for long-chain fatty acids, ensuring complete solubilization prior to activation.

3.1 Retrosynthetic Strategy

The target is synthesized via the condensation of Hexacosanoic acid and N-hydroxysuccinimide using N,N'-Dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

Reaction Equation:

3.2 Materials

-

Precursor: Hexacosanoic acid (Cerotic acid), >95% purity.[1]

-

Reagent: N-Hydroxysuccinimide (NHS), 1.1 equivalents.

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC), 1.1 equivalents.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Note: THF is preferred for C26 due to higher boiling point allowing for better solubilization.

-

Atmosphere: Dry Nitrogen or Argon.

3.3 Step-by-Step Methodology

Step 1: Solubilization (Critical)

-

Weigh 1.0 eq (e.g., 500 mg) of Hexacosanoic acid into a round-bottom flask.

-

Add anhydrous THF (approx. 20 mL/g).

-

Heat the mixture to 40–50°C under stirring until the fatty acid is completely dissolved and the solution is clear.

-

Expert Insight: Do not proceed to coupling if the solution is cloudy; the reaction kinetics will be severely hampered by the solid-liquid interface.

-

Step 2: Activation

-

Add 1.1 eq of N-Hydroxysuccinimide (NHS) to the warm solution. Stir until dissolved.

-

In a separate vial, dissolve 1.1 eq of DCC in a minimal amount of THF.

-

Dropwise Addition: Slowly add the DCC solution to the reaction flask.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes, indicating successful dehydration.

-

Step 3: Reaction

-

Allow the reaction to gradually cool to room temperature.

-

Stir overnight (12–16 hours) under an inert atmosphere. The heavy precipitation of DCU drives the equilibrium forward.

Step 4: Purification

-

Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Wash the cake with a small amount of cold THF.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude waxy solid.

-

Recrystallization:

-

Dissolve the crude solid in hot Isopropanol (IPA) or a mixture of Acetone/Hexane.

-

Allow to cool slowly to 4°C. The N-(Hexacosanoyloxy)succinimide will crystallize out, while unreacted NHS and residual urea derivatives remain in the supernatant.

-

-

Drying: Collect crystals by filtration and dry under high vacuum to remove trace solvent.

3.4 Synthesis Workflow Diagram

Part 4: Mechanism of Action (Bioconjugation)

The N-hydroxysuccinimide ester is an amine-reactive electrophile. Upon mixing with a protein or peptide containing primary amines (Lysine side chains or N-terminus), a nucleophilic attack occurs at the carbonyl carbon.

Reaction Pathway:

-

Nucleophilic Attack: The amine lone pair attacks the ester carbonyl.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse: The NHS group is expelled as a stable leaving group (N-hydroxysuccinimide).

-

Amide Bond Formation: A stable amide bond links the C26 tail to the biomolecule.

Selectivity Note: At pH 7.0–8.0,

Part 5: Applications & Quality Control

5.1 Albumin Binding & Half-Life Extension

The primary application of attaching a C26 chain is to facilitate non-covalent binding to Human Serum Albumin (HSA). HSA has multiple hydrophobic binding pockets.

-

Mechanism: The C26 tail inserts into the hydrophobic pockets of HSA.

-

Result: The conjugated drug "piggybacks" on albumin, significantly reducing renal clearance and increasing plasma half-life (similar to the mechanism of Insulin Detemir or Liraglutide, though those use C14/C16 chains). C26 provides an even stronger hydrophobic anchor.

5.2 Analytical Characterization

To validate the synthesis, the following parameters must be checked:

-

1H NMR (CDCl3): Look for the characteristic succinimide singlet at

2.83 ppm (4H) . The terminal methyl of the fatty acid will appear as a triplet at -

IR Spectroscopy: Characteristic absorption bands:

-

1815 cm⁻¹ & 1785 cm⁻¹: Cyclic imide carbonyls (NHS doublet).

-

1740 cm⁻¹: Ester carbonyl.

-

-

Melting Point: Expect a sharp melting point range (approx 90–100°C range, dependent on purity).

References

-

Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids.[2] Journal of Lipid Research, 8(2), 142–145. Link

-

Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library. Link

Sources

Technical Monograph: Hexacosanoic Acid N-Hydroxysuccinimide Ester

High-Hydrophobicity Lipidation Strategies for Proteomic Research

Executive Summary & Molecular Profile

Hexacosanoic acid N-hydroxysuccinimide ester (C26:0-NHS) is a specialized, amine-reactive bioconjugation reagent used to introduce a Very Long Chain Fatty Acid (VLCFA) tail onto proteins, peptides, or amine-modified surfaces.[1] Unlike standard palmitic (C16) or stearic (C18) derivatization, the introduction of a C26 chain creates an extreme hydrophobic anchor, significantly altering the biophysical properties of the target molecule.

This reagent is critical in two primary fields:

-

Metabolic Disease Modeling: Synthesizing biomarkers for X-linked Adrenoleukodystrophy (X-ALD), where C26:0 accumulation is the pathognomonic feature.

-

Peptide Therapeutics: Creating "super-anchors" that bind non-covalently to serum albumin with ultra-high affinity, extending circulation half-life beyond standard lipidation strategies.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl hexacosanoate |

| Common Name | Cerotic acid NHS ester |

| Formula | C |

| Molecular Weight | ~493.76 g/mol |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target | Primary amines (-NH |

| Solubility Profile | Critical: Insoluble in water.[1][2][][4] Soluble in hot Chloroform, THF, warm DMF/DMSO.[1] |

Chemical Synthesis (In-Situ Preparation)

Commercially available C26-NHS is rare and often degrades due to hydrolysis if not stored perfectly.[1] For high-stakes research, fresh in-situ activation is the gold standard.[1]

The Challenge: Solubility vs. Reactivity

Hexacosanoic acid (C26:0) is a waxy solid that resists dissolution in standard conjugation solvents at room temperature.[1] The synthesis requires a "hot-melt" or chlorinated solvent approach, which must be compatible with the coupling agents.

Protocol: Carbodiimide-Mediated Activation

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)[1]

-

Solvent: Anhydrous Chloroform (CHCl

) or Dichloromethane (DCM) mixed with DMF (3:1 ratio).[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 100 µmol of Hexacosanoic acid in 2 mL of anhydrous Chloroform/DMF (3:1).

-

Expert Note: You may need to warm the solution to 40-50°C to fully dissolve the C26 lipid. Sonicate if necessary.[11]

-

-

Activation: Add 120 µmol (1.2 eq) of NHS and 120 µmol (1.2 eq) of EDC (or DCC).

-

Reaction: Stir under nitrogen atmosphere for 4–12 hours at Room Temperature (RT).

-

Observation: If using DCC, a white precipitate (dicyclohexylurea) will form, indicating reaction progress.[1]

-

-

Purification (Optional but Recommended):

-

If used immediately for in situ conjugation: Use the crude mixture (account for excess EDC).

-

Isolation: Evaporate solvent, redissolve in hot ethyl acetate, wash with cold water (rapidly to avoid hydrolysis), dry over MgSO

, and recrystallize.[1]

-

Figure 1: Activation pathway of Hexacosanoic acid.[1] The hydrophobic C26 tail requires non-polar solvents during the activation phase.

Conjugation Protocols

The conjugation of C26-NHS to a biomolecule is thermodynamically favorable (amide bond formation) but kinetically hindered by the extreme hydrophobicity of the reagent. Aqueous buffers will cause immediate precipitation of the ester.

Method A: Solid-Phase Lipidation (Recommended for Peptides)

This is the most robust method.[1] Lipidation occurs while the peptide is still on the resin, allowing the use of organic solvents that keep the C26-NHS soluble.

-

Resin Prep: Swell the peptidyl-resin (with free N-terminus or deprotected Lysine) in DMF/DCM.[1]

-

Coupling: Dissolve C26-NHS (5 eq) in minimal hot DMF/NMP. Add DIPEA (10 eq).[1]

-

Incubation: Add to resin. Shake at 40°C for 2–4 hours. The heat is crucial to prevent the lipid from solidifying or aggregating.

-

Wash: Wash extensively with DCM (to remove excess lipid) before cleavage.

Method B: Solution-Phase Protein Conjugation (High Risk)

Use this only if the protein cannot be synthesized on solid phase (e.g., Albumin, Antibodies).[1]

The "Solvent-Bridge" Technique:

-

Protein Prep: Dissolve protein (e.g., BSA) in Borate Buffer pH 8.5 at high concentration (5–10 mg/mL).[1]

-

Reagent Prep: Dissolve C26-NHS in hot DMSO (55°C). Concentration should be ~10 mM.[11]

-

Addition:

-

Crucial Step: While vortexing the protein solution, add the hot C26-NHS/DMSO dropwise.

-

Final Organic Content: The final reaction mixture must contain 20–40% DMSO/Organic co-solvent to maintain lipid solubility.

-

Detergent Option: If protein stability allows, add 0.1% Deoxycholate to the buffer to form mixed micelles that solubilize the C26 chain.

-

-

Incubation: React for 4 hours at RT or overnight at 4°C.

-

Purification: Extensive dialysis against PBS containing 0.05% Tween-20 (to remove non-covalently associated fatty acids) followed by detergent-free PBS.[1]

Figure 2: Decision matrix for conjugation.[1] Solid-phase synthesis is preferred due to the incompatibility of C26 lipids with aqueous buffers.

Applications & Mechanism of Action

X-Linked Adrenoleukodystrophy (X-ALD) Research

X-ALD is characterized by a defect in the ABCD1 transporter, leading to the accumulation of VLCFAs (specifically C26:0).

-

Usage: C26-NHS is used to synthesize C26-LysoPC (Lysophosphatidylcholine).[1] The NHS ester reacts with the amine of a lyso-lipid backbone.

-

Significance: C26-LysoPC is the primary biomarker for newborn screening of X-ALD.

Albumin "Super-Binding"

Fatty acids bind to Human Serum Albumin (HSA).[1] The affinity correlates with chain length.

-

Mechanism: Conjugating a drug to C26 creates a moiety that binds HSA with nanomolar to picomolar affinity, significantly higher than C16 (Palmitic).

-

Outcome: This "hitchhiking" mechanism drastically reduces renal clearance, extending the drug's half-life from minutes to days.[1]

Membrane Anchoring

C26 chains span a significant portion of the lipid bilayer (or interdigitate). Proteins labeled with C26-NHS become permanently anchored to membrane structures, useful for surface display technologies.[1]

Quality Control & Validation

Since unreacted C26 acid is difficult to separate from the product in solution phase, rigorous QC is required.

| Method | Expected Result | Note |

| MALDI-TOF MS | Mass shift of +378.6 Da | (C26 acyl group - H).[1] Look for the lipid envelope. |

| HPLC (Reverse Phase) | Significant retention time shift | Use C4 or C8 columns.[1] C18 may bind C26 too strongly (irreversible).[1] |

| Solubility Test | Conjugate should precipitate in pure water | If the protein remains perfectly soluble in water without detergent, conjugation likely failed.[1] |

References

-

Synthesis of VLCFA Derivatives

-

NHS Ester Chemistry Basics

-

X-ALD Biomarker Applications

- Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS.

-

Solubility Data

-

Hexacosanoic Acid Product Information & Solubility. Cayman Chemical.[12]

-

Sources

- 1. Cerotic acid - Wikipedia [en.wikipedia.org]

- 2. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms [agris.fao.org]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

N-(Hexacosanoyloxy)succinimide solubility in organic solvents

N-(Hexacosanoyloxy)succinimide (often abbreviated as C26-NHS or NSHC ) presents a distinct solubility paradox common to Very Long-Chain Fatty Acid (VLCFA) derivatives. While the N-hydroxysuccinimide (NHS) headgroup is polar and reactive, the 26-carbon aliphatic tail (cerotic acid moiety) dominates the physicochemical profile, rendering the molecule a "waxy brick" at room temperature.

This guide details the solubility landscape of C26-NHS, providing evidence-based protocols for dissolution, handling, and conjugation.

Part 1: Physicochemical Profile & Solubility Mechanics[1]

To dissolve C26-NHS, one must overcome the high lattice energy of the crystalline C26 chains. The London dispersion forces between these long chains are significant, requiring either thermal energy or highly lipophilic solvents to disrupt.

The Polarity Conflict

-

Lipophilic Tail (C26): Demands non-polar or moderately polar aprotic solvents (Chloroform, DCM, THF).

-

Polar Head (NHS): Incompatible with strictly non-polar aliphatic solvents (Hexane, Heptane) where it may aggregate or fail to solvate effectively.[1]

Implication: The "Sweet Spot" for solubility lies in halogenated solvents or heated cyclic ethers .

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Halogenated | Chloroform (CHCl₃) | Excellent | Best for stock solutions (>10 mg/mL).[1] Stable at RT.[1][2][3] |

| Dichloromethane (DCM) | Good | Good alternative to CHCl₃; more volatile.[1] | |

| Cyclic Ethers | Tetrahydrofuran (THF) | Conditional | Requires Heat (40–50°C). May precipitate upon cooling.[1] |

| 1,4-Dioxane | Moderate | Requires heat; higher boiling point allows for higher temp reactions.[1] | |

| Polar Aprotic | DMSO / DMF | Poor/Risky | Warning:[1] The C26 tail is too hydrophobic.[1] Often crashes out at RT unless dilute (<1 mg/mL) or heated.[1] |

| Alcohols | Methanol / Ethanol | Insoluble | Causes immediate precipitation.[1] Promotes solvolysis (ester degradation).[1] |

| Aqueous | Water / Buffer | Insoluble | Do not use. C26-NHS will form a waxy precipitate immediately.[1] |

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a stable, high-concentration precursor for lipid synthesis or nanoparticle formulation.

-

Solvent Choice: Anhydrous Chloroform (stabilized with amylene, not ethanol, to prevent alcoholysis).

-

Concentration: Target 5–10 mg/mL.

-

Procedure:

Protocol B: Reaction in Organic Media (The "THF @ 50°C" Method)

Context: Validated by synthesis of α-GalCer analogues where C26-NHS is coupled to amine-bearing sphingoid bases.

-

Setup: Dry glassware, inert atmosphere (N₂ or Ar).

-

Solvent System: Anhydrous THF (Tetrahydrofuran).[1]

-

Dissolution Step:

-

Add C26-NHS to THF.[1]

-

Heat: Warm the mixture to 50°C in a water bath or heating block.

-

Observation: The cloudy suspension will turn clear as the thermal energy overcomes the C26 chain interactions.

-

-

Coupling:

Protocol C: Bioconjugation (The "Solvent Exchange" Challenge)

Context: Conjugating C26 to proteins or hydrophilic molecules. Direct aqueous mixing will fail.

The Problem: Injecting a THF/DCM stock of C26-NHS into aqueous buffer causes the lipid to "crash out" faster than it can react with the protein amines.

The Solution: Micellar/Liposomal Integration

-

Dissolve C26-NHS in Chloroform along with helper lipids (e.g., DOPC, PEG-Lipids) at a molar ratio (e.g., 1:10 C26-NHS:Lipid).

-

Evaporate solvent to form a thin film.[1]

-

Rehydrate with warm aqueous buffer (PBS, pH 7.4) containing the protein/peptide to be modified.[1]

-

Mechanism: The helper lipids solubilize the C26 tail in the bilayer, exposing the reactive NHS head to the aqueous phase where it can react with the protein.

Part 3: Visualization & Logic

Solubility Decision Tree

Caption: Decision logic for solvent selection based on the intended application of N-(Hexacosanoyloxy)succinimide.

Part 4: Troubleshooting & Critical Factors

-

Hydrolysis vs. Precipitation:

-

If the solution turns cloudy immediately upon water addition, it is precipitation (physical), not hydrolysis (chemical).

-

Remedy: Increase organic cosolvent ratio or switch to the Micellar Protocol (Protocol C).

-

-

Temperature Sensitivity:

-

Base Compatibility:

-

When using Triethylamine (Et3N) in the reaction, ensure it is dry. Wet bases accelerate the hydrolysis of the NHS ester, generating free Hexacosanoic acid (insoluble white solid) and N-hydroxysuccinimide.

-

References

-

Pau, D. et al. (2024).[1] Chemical Synthesis and Immunological Evaluation of Cancer Vaccines Based on Ganglioside Antigens and α-Galactosylceramide. ResearchGate. Link

- Citation Context: Validates the protocol of reacting Hexacosanoic acid-NHS ester in THF

-

Anderson, G. W. et al. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Link[1]

-

Citation Context: Foundational text on NHS ester chemistry and solubility profiles of fatty acid derivatives.[1]

-

-

Thermo Fisher Scientific. NHS-Ester Chemistry and Protocols.[1] Link

-

Shodex HPLC. Solubility of Saturated Fatty Acids. Link

- Citation Context: Provides comparative solubility data for long-chain fatty acids in organic solvents, extrapol

Sources

- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Stability, Storage, and Handling of N-(Hexacosanoyloxy)succinimide

[1]

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS ester) is a specialized lipidation reagent used to conjugate a very long-chain fatty acid (hexacosanoic acid, C26:[1]0) to primary amines on proteins, peptides, or surfaces.[2]

While the N-hydroxysuccinimide (NHS) ester moiety provides high reactivity toward amines, it introduces significant hydrolytic instability.[3][4] Furthermore, the extreme hydrophobicity of the C26 carbon chain creates unique solubility challenges, distinct from shorter chain analogs (e.g., C12 or C16). This guide details the physicochemical constraints of this molecule and provides a validated framework for storage and application to prevent reagent degradation and precipitation.

Part 1: Chemical Basis of Instability

To handle this reagent effectively, one must understand the two competing forces degrading its utility: Hydrolysis and Aggregation .

Hydrolytic Cleavage (The Chemical Threat)

The NHS ester is an activated carboxylate. In the presence of water, it undergoes nucleophilic attack by hydroxide ions, cleaving the ester bond to release N-hydroxysuccinimide and the free hexacosanoic acid (which is unreactive toward amines).

-

pH Dependence: Hydrolysis is base-catalyzed.[1] At pH 7.0 (0°C), the half-life is approximately 4–5 hours.[3][4][5] At pH 8.6 (4°C), this drops to ~10 minutes [1, 2].[3][4][5]

-

Temperature Dependence: Higher temperatures exponentially increase the rate of hydrolysis.

Hydrophobic Aggregation (The Physical Threat)

Unlike hydrophilic NHS reagents (e.g., BS3), C26-NHS is a "waxy" solid. The 26-carbon tail generates immense Van der Waals forces.

-

Solubility: It is insoluble in water.

-

Precipitation: Upon introduction to aqueous buffers, the molecule tends to aggregate into micelles or precipitate immediately if the organic co-solvent concentration is too low, rendering it inaccessible for conjugation.

Mechanism Visualization

The following diagram illustrates the competing pathways: the desired Aminolysis (conjugation) vs. the wasteful Hydrolysis.[3]

Caption: Kinetic competition between amine conjugation (green path) and hydrolytic degradation (red path).

Part 2: Storage Protocols

Proper storage extends the shelf life of C26-NHS from weeks to years. The goal is to eliminate moisture and thermal energy.

Long-Term Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (Minimum) | Slows spontaneous degradation. -80°C is preferable for periods >1 year.[1][6] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces humid air.[1][6] Argon is heavier than air and offers better protection in vials. |

| Container | Glass Amber Vial with PTFE-lined cap | Plastic tubes are permeable to moisture over time.[1][6] Amber glass prevents light degradation. |

| Desiccation | Required | Store the vial inside a secondary container (jar) containing active silica gel or Drierite™.[1] |

The "Thaw-Equilibration" Rule

Crucial Step: Never open a cold vial of C26-NHS immediately after removing it from the freezer.

-

Remove vial from -20°C storage.

-

Place in a desiccator at room temperature.

-

Wait 30–60 minutes until the vial reaches ambient temperature.

-

Why? Opening a cold vial causes atmospheric moisture to condense instantly on the reagent, initiating hydrolysis before you even add solvent.

-

Part 3: Solubilization & Handling Workflow

Due to the C26 chain, standard aqueous dissolution is impossible. You must use an anhydrous organic solvent carrier.

Recommended Solvents

-

Primary Choice: Chloroform (CHCl₃) or Dichloromethane (DCM) .

-

Pros: Excellent solubility for VLCFAs.

-

Cons: Immiscible with water; requires specific mixing techniques or evaporation protocols.

-

-

Alternative: Hot DMSO or THF (Tetrahydrofuran).

-

Note: C26-NHS has limited solubility in room-temperature DMSO compared to shorter chains.[1] Gentle warming (30–40°C) may be required.

-

Protocol: Reconstitution for Conjugation

This workflow ensures the reagent remains active until the moment of reaction.

Caption: Decision tree for solvent selection and reconstitution.

Step-by-Step Procedure

-

Prepare Buffer: Ensure protein buffer is amine-free (PBS, HEPES, Bicarbonate) at pH 7.2–8.5. Avoid Tris or Glycine.

-

Dissolve Reagent: Dissolve C26-NHS in anhydrous DMSO or Chloroform to a concentration of 10–50 mM.

-

Tip: If using DMSO, ensure it is "Dry" grade (stored over molecular sieves).

-

-

Conjugation: Add the reagent solution to the protein dropwise while vortexing.

-

Ratio: A 10–20 molar excess of C26-NHS is typically required due to the competition with hydrolysis [3].

-

Solvent Limit: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation, though C26 precipitation may occur if the percentage is too low.

-

Part 4: Quality Control (QC)

Before committing valuable protein samples, verify the integrity of the C26-NHS ester.

1H NMR (The Gold Standard)

Dissolve a small amount in CDCl₃.

-

Look for: A singlet at ~2.8 ppm corresponding to the 4 protons of the succinimide ring.

-

Degradation Sign: If hydrolyzed, the symmetry changes, and you may see peaks associated with free NHS or shifts in the alpha-methylene protons of the fatty acid.

TLC (Thin Layer Chromatography)[7]

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Chloroform:Methanol (95:5).

-

Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain.

-

Interpretation: The NHS ester will migrate differently (typically higher Rf) than the free fatty acid or the free NHS.

Part 5: Troubleshooting

| Observation | Root Cause | Corrective Action |

| White precipitate upon adding to buffer | C26 chain insolubility (Aggregation). | Increase organic co-solvent % (up to 20% if protein tolerates).[1] Use a detergent (e.g., 0.1% Tween-20) in the buffer to solubilize the lipid tail. |

| Low Conjugation Yield | Hydrolysis of NHS ester.[1][4][5][6][7] | Ensure buffer pH is < 8.[1][6]5. Check DMSO water content. Work faster after dissolving the reagent. |

| Reagent doesn't dissolve in DMSO | C26 chain hydrophobicity.[1][6] | Warm the DMSO to 37°C. Sonicate briefly. Consider using a DCM/DMSO mixture. |

References

Sources

- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. PEG NHS ester | BroadPharm [broadpharm.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

The Lipidation Imperative: A Technical Guide to Long-Chain NHS Esters in Half-Life Extension

Executive Summary

This technical guide explores the development, chemistry, and application of long-chain N-hydroxysuccinimide (NHS) esters, specifically focusing on their pivotal role in extending the half-life of peptide therapeutics. While NHS esters were originally developed for peptide synthesis, their adaptation to deliver fatty acid moieties (lipidation) has revolutionized drug development, enabling blockbuster once-daily and once-weekly therapies like Liraglutide and Semaglutide. This guide details the synthesis of these reagents, the mechanism of albumin-mediated protraction, and field-proven protocols for their application.

Part 1: Historical Genesis & Evolution

The Foundation: Anderson’s Active Esters (1963)

The history of the NHS ester begins with the search for a peptide coupling reagent that minimized racemization and side reactions. In 1963 , George W. Anderson and colleagues at Lederle Laboratories introduced N-hydroxysuccinimide esters as a superior alternative to p-nitrophenyl esters.

-

Innovation: They demonstrated that N-hydroxysuccinimide could react with carboxylic acids (activated by DCC) to form stable, crystalline active esters.

-

Impact: These esters reacted rapidly with amines in aqueous or organic media to form amide bonds with high purity, becoming the standard for bioconjugation.

The Pivot: The Albumin Connection (1990s)

For decades, NHS esters were primarily crosslinkers or fluorescent labeling reagents. The paradigm shifted in the 1990s at Novo Nordisk . Researchers, including Peter Kurtzhals and Jan Markussen , sought to extend the half-life of insulin without relying on crystalline suspensions (like NPH insulin).

-

The Hypothesis: Could a fatty acid attached to insulin allow it to "hitchhike" on Human Serum Albumin (HSA), the body's natural fatty acid transporter?

-

The Breakthrough: In 1995 , Kurtzhals et al. published seminal work showing that acylation of insulin with long-chain fatty acids (via NHS ester chemistry) created a reversible equilibrium with albumin. This protected the peptide from renal clearance and enzymatic degradation, extending the half-life from minutes to hours (and later, days).

Part 2: Chemical Architecture & Synthesis[1]

The core reagent for this technology is the N-succinimidyl fatty acid ester (e.g., N-succinimidyl palmitate). Unlike hydrophilic NHS reagents, these molecules are highly hydrophobic, requiring specific synthesis and handling protocols.

Synthesis of N-Succinimidyl Palmitate

This protocol describes the preparation of the activated ester from Palmitic acid (C16:0).

Reagents:

-

Palmitic Acid (1 eq)

-

N-Hydroxysuccinimide (NHS) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Protocol:

-

Dissolution: Dissolve Palmitic acid and NHS in dry DCM under a nitrogen atmosphere.

-

Activation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Filtration: Filter off the insoluble DCU byproduct.

-

Workup: Evaporate the solvent. Recrystallize the crude product from isopropanol or ethyl acetate/hexane to obtain N-succinimidyl palmitate as a white crystalline solid.

Reaction Mechanism (Aminolysis)

The utility of the reagent lies in its reactivity toward primary amines (specifically the

Figure 1: The aminolysis mechanism. The lysine amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.

Part 3: The Albumin Switch (Mechanism of Action)

The "long chain" (typically C14–C18) serves as a hydrophobic anchor. Once the peptide is lipidated, it acquires high affinity for Human Serum Albumin (HSA).

The Kurtzhals Principle

HSA possesses multiple high-affinity binding sites for fatty acids (Sudlow Site I and II).

-

Circulation: In the bloodstream, the lipidated peptide binds to HSA (98-99% bound fraction).

-

Protection: The bulky albumin molecule (66 kDa) prevents the peptide from being filtered by the kidneys (molecular weight cutoff ~30-50 kDa) and shields it from DPP-4 degradation.

-

Release: The binding is non-covalent (

to

Chain Length vs. Affinity

The length of the fatty acid chain directly correlates with albumin affinity and, consequently, plasma half-life.

| Fatty Acid Chain | Carbon Count | Albumin Affinity ( | Est. Half-Life Extension | Example Drug |

| Decanoic Acid | C10 | Low | Negligible | N/A |

| Myristic Acid | C14 | Moderate ( | ~12-24 hours | Insulin Detemir |

| Palmitic Acid | C16 | High ( | ~13-15 hours | Liraglutide |

| Octadecanoic Diacid | C18 (Diacid) | Very High ( | ~1 week | Semaglutide |

Data derived from Kurtzhals et al. (1995) and subsequent pharmacokinetic studies.

Figure 2: The Albumin Equilibrium. The drug exists primarily in the bound state, creating a circulating depot that slowly releases the active free peptide.

Part 4: Applied Protocols & Troubleshooting

Conjugation Protocol (Solution Phase)

While solid-phase synthesis (SPPS) is preferred for total synthesis (e.g., Liraglutide), solution-phase labeling is common for modifying existing proteins.

Materials:

-

Target Peptide/Protein (dissolved in PBS or Carbonate buffer, pH 8.0–8.5).

-

N-Succinimidyl Palmitate (dissolved in dry DMSO or DMF).

-

Critical: The NHS ester is insoluble in water. You must use a co-solvent.

Steps:

-

Preparation: Prepare a 10–50 mM stock of N-succinimidyl palmitate in dry DMSO.

-

Mixing: Add the NHS ester stock to the protein solution.

-

Ratio: Use a 2–5 molar excess of ester over protein if specific N-terminal labeling is desired (at pH 7.5), or higher for lysine labeling (pH 8.5).

-

Solvent Tolerance: Ensure the final DMSO concentration does not exceed 10–20% (v/v) to prevent protein denaturation.

-

-

Incubation: React for 1–2 hours at room temperature or 4°C overnight.

-

Quenching: Add Tris buffer or Glycine (1 M) to quench unreacted ester.

-

Purification: The lipidated protein will have significantly different hydrophobicity. Purify via Hydrophobic Interaction Chromatography (HIC) or Reverse Phase HPLC (RP-HPLC) . Dialysis is often ineffective for removing the free fatty acid byproduct due to micelle formation.

Troubleshooting: The Solubility Paradox

A common failure mode is the precipitation of the reagent before reaction.

-

Issue: Long-chain NHS esters are highly hydrophobic. Upon addition to aqueous buffer, they may precipitate or form micelles immediately, preventing reaction with the protein.

-

Solution 1 (Co-solvent): Increase organic solvent (DMSO/DMF) to 30-50% if the protein can withstand it.

-

Solution 2 (Cyclodextrin): Use Beta-cyclodextrin to solubilize the fatty acid NHS ester in the aqueous phase.

-

Solution 3 (Solid Phase): Avoid solution phase entirely. Synthesize the peptide on resin and attach the fatty acid to a specific lysine (e.g., Lys(Mtt)) while the peptide is still solid-supported, using organic solvents (DCM/DMF) throughout.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963).[1] N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society.[1] Link

-

Kurtzhals, P., et al. (1995).[2] Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo. Biochemical Journal. Link

-

Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Link

-

Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link

-

Zobel, E. H., et al. (2021). The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs. Scientific Reports. Link

Sources

N-(Hexacosanoyloxy)succinimide physical appearance and form

Physical Characterization, Synthesis, and Application in Bioconjugation

Part 1: Executive Summary & Chemical Architecture

N-(Hexacosanoyloxy)succinimide (also known as N-Succinimidyl Hexacosanoate ) is the activated N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (C26:0). In the context of drug development, this reagent is a critical tool for peptide lipidation —a strategy employed to extend the half-life of peptide therapeutics (e.g., GLP-1 agonists) by facilitating non-covalent binding to serum albumin.

Unlike shorter-chain NHS esters which may appear as fine crystalline powders, the C26 chain imparts significant hydrophobic character, influencing its macroscopic form, solubility profile, and handling requirements.

Molecular Identity

| Property | Specification |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl hexacosanoate |

| Common Name | NHS-Hexacosanoate; Hexacosanoic acid NHS ester |

| CAS Number | 22102-68-7 |

| Molecular Formula | C₃₀H₅₅NO₄ |

| Molecular Weight | 493.76 g/mol |

| Structural Motif | Lipophilic C26 tail coupled to a hydrophilic, reactive NHS headgroup |

Part 2: Physical Appearance and Form[2][3]

The physical form of N-(Hexacosanoyloxy)succinimide is dictated by the Van der Waals forces of the long alkyl chain (C26) dominating the crystal lattice.

1. Macroscopic Appearance

-

Primary Form: White to pale yellow solid.[1]

-

Texture: Due to the extreme chain length (C26), the solid often exhibits a waxy or flake-like consistency rather than a free-flowing crystalline powder. It may clump upon storage due to its lipid nature.

-

Color Variance: High-purity fractions (>98%) are typically bright white. A pale yellow cast often indicates trace oxidation or residual solvent (e.g., DMF/DCM) trapped within the waxy lattice.

2. Solubility Profile (Critical for Formulation)

The C26 chain renders this compound virtually insoluble in aqueous media, presenting a challenge for bioconjugation protocols that typically occur in buffer.

| Solvent | Solubility Rating | Operational Note |

| Water / Buffer | Insoluble | Precipitates immediately; requires organic co-solvent. |

| Dichloromethane (DCM) | High | Preferred solvent for synthesis and initial dissolution. |

| Chloroform | High | Excellent solvation; useful for stock solution preparation. |

| DMSO / DMF | Moderate to High | Critical: Used as the delivery vehicle (stock) to introduce the reagent into aqueous protein/peptide solutions. |

| Methanol/Ethanol | Low/Moderate | Solubility decreases rapidly with temperature; often used for recrystallization. |

3. Thermal Properties[2][3][4]

-

Melting Point: While specific experimental data for the NHS ester is sparse in public registries, the parent fatty acid (Hexacosanoic acid) melts at ~88°C. The NHS ester modification typically lowers the lattice energy slightly but maintains a high melting range (approx. 75–90°C ) compared to shorter chain analogs, contributing to its stability as a solid at room temperature.

Part 3: Synthesis & Purification Impact on Form

The physical appearance is heavily influenced by the purification method used during synthesis. The "waxy" habit is intrinsic, but the "powder" form is engineered.

Synthesis Workflow (The Origin of the Form)

The standard synthesis involves the coupling of Hexacosanoic acid with N-hydroxysuccinimide using a carbodiimide (DCC or EDC).

Protocol Insight:

-

Activation: Hexacosanoic acid is dissolved in hot DCM/THF (due to high MP).

-

Coupling: NHS and EDC are added. The reaction precipitates urea byproducts.

-

Isolation: The filtrate is concentrated.

-

Rapid Evaporation

Amorphous waxy film. -

Recrystallization (Isopropanol)

White granular solid (Preferred form).

-

Visualization: Synthesis & Conjugation Logic

The following diagram illustrates the pathway from raw materials to the final lipidated drug conjugate, highlighting the critical phase transition points.

Figure 1: Critical path for the synthesis and application of N-(Hexacosanoyloxy)succinimide. Note the phase transition from organic synthesis (DCM) to aqueous conjugation (DMSO spike).

Part 4: Handling, Storage, and Stability[7]

The physical form is dynamic; it can degrade if mishandled. The NHS ester moiety is susceptible to hydrolysis, which converts the reactive solid back into the inert fatty acid and NHS.

Protocol for Maintaining Physical Integrity:

-

Moisture Barrier: Store under inert gas (Argon/Nitrogen). Moisture causes hydrolysis, turning the white solid into a sticky mixture of free fatty acid and NHS.

-

Temperature: Store at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

-

Visual Quality Check:

-

Pass: White, dry solid.[5]

-

Fail: Wet appearance, clumping, or strong smell of acetic-like degradation products.

-

Part 5: Application in Drug Development

The physical form of this reagent dictates the conjugation protocol . Because it is a water-insoluble solid, it cannot be added directly to a peptide solution.

Standard Lipidation Protocol (Self-Validating):

-

Preparation: Weigh N-(Hexacosanoyloxy)succinimide (White Solid).

-

Solubilization: Dissolve in anhydrous DMSO or DMF to create a 10–50 mM stock solution. Note: The solution should be clear and colorless.

-

Reaction: Add the organic stock dropwise to the peptide solution (buffered at pH 8.0–8.5).

-

Observation: The reaction mixture will turn cloudy (milky) as the hydrophobic lipid enters the aqueous phase. This is normal (micelle formation).

-

-

Validation: Monitor reaction via HPLC. The lipidated peptide will show a significant retention time shift (increased hydrophobicity) compared to the native peptide.

References

-

Coompo . (n.d.). N-(Hexacosanoyloxy)succinimide | 22102-68-7.[6][7] Retrieved January 28, 2026, from [Link]

-

PubChem . (n.d.). Hexacosanoic Acid | C26H52O2 | CID 10469. Retrieved January 28, 2026, from [Link]

Sources

- 1. N-(Hexacosanoyloxy)succinimide | 22102-68-7 - Coompo [coompo.com]

- 2. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-マレイミドヘキサン酸 N-ヒドロキシスクシンイミドエステル ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Succinimide - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

Understanding the Role of the Succinimide Group in Bioconjugation

Executive Summary

In bioconjugation, the "succinimide" motif plays two distinct, often contradictory roles depending on the chemistry employed. In amine coupling , the N-hydroxysuccinimide (NHS) ester acts as a transient, activating leaving group designed to be displaced. Conversely, in thiol-maleimide coupling , the succinimide ring (specifically the thiosuccinimide adduct) serves as the permanent linker scaffold.

This guide deconstructs the mechanistic duality of the succinimide group. It addresses the kinetic competition between aminolysis and hydrolysis in NHS esters and provides a deep dive into the stability of thiosuccinimide rings in Antibody-Drug Conjugates (ADCs), specifically focusing on the critical transition from "reversible instability" (Retro-Michael) to "irreversible stability" (Ring Hydrolysis).

Part 1: NHS Esters — The Activation Engine

The NHS ester is the gold standard for amine-reactive crosslinking. Its utility relies on the balance between reactivity toward primary amines and stability in aqueous buffers.

Mechanistic Causality

The NHS group activates a carboxylate by converting it into a reactive acylating agent. The carbonyl carbon, made electrophilic by the electron-withdrawing N-hydroxy-succinimide leaving group, undergoes nucleophilic attack by primary amines (

-

The Desired Pathway (Aminolysis): The amine attacks the carbonyl, forming a stable amide bond and releasing NHS.

-

The Competitor (Hydrolysis): Water, also a nucleophile, attacks the same carbonyl, regenerating the carboxylic acid and releasing NHS. This is an irreversible loss of reagent.

The pH Paradox

The reaction rate is governed by the protonation state of the amine and the hydrolytic stability of the ester.

-

Low pH (< 6.0): Amines are protonated (

) and non-nucleophilic.[1] Reaction rate is negligible. -

High pH (> 8.5): Amines are unprotonated and highly reactive, but the rate of hydroxide-ion mediated hydrolysis increases exponentially.

-

The Sweet Spot: pH 7.2 – 8.0 typically offers the best trade-off.

Critical Insight: For hydrophobic NHS esters, pre-solubilization in DMSO/DMF is mandatory. However, Sulfo-NHS esters possess a sulfonate group on the ring, adding a negative charge that ensures water solubility and prevents cell membrane permeability, crucial for cell-surface labeling.

Experimental Protocol: Optimized Amine Coupling

Standard protocol for labeling a protein (e.g., IgG) with an NHS-fluorophore.

-

Buffer Preparation: Prepare 100 mM Sodium Bicarbonate buffer, pH 8.3.

-

Why: Phosphate buffers at pH 7.4 are acceptable, but pH 8.3 maximizes the unprotonated amine population without inducing catastrophic hydrolysis rates. Avoid Tris or Glycine (primary amines).[1]

-

-

Solubilization: Dissolve the NHS-ester in anhydrous DMSO immediately before use.

-

Validation: If the dry pellet is sticky or discolored, moisture-induced hydrolysis has occurred. Discard.

-

-

Reaction: Add dye to protein (10–20 molar excess) and incubate for 1 hour at Room Temperature (RT).

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM.